Mifamurtide
Overview
Description
Mifamurtide, also known by its trade name Mepact, is a synthetic derivative of muramyl dipeptide. It is primarily used as an immunomodulator with antitumor activity, specifically for the treatment of high-grade, resectable, non-metastatic osteosarcoma following surgical resection. Osteosarcoma is a type of bone cancer that mainly affects children and young adults. This compound is administered as an intravenous liposomal infusion and has been shown to improve survival rates when used in combination with chemotherapy .
Preparation Methods
Mifamurtide is synthesized through a multi-step process. One common method involves the esterification of N-acetylmuramyl-L-alanyl-D-isoglutaminyl-L-alanine with N-hydroxysuccinimide, assisted by N,N’-dicyclohexylcarbodiimide. This intermediate is then condensed with 2-aminoethyl-2,3-dipalmitoylglycerylphosphoric acid in the presence of triethylamine . Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production to ensure consistency and purity.
Chemical Reactions Analysis
Mifamurtide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within the compound, potentially altering its biological activity.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Mifamurtide has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying synthetic methods and reaction mechanisms.
Biology: Investigated for its immunomodulatory effects and its ability to activate macrophages and monocytes.
Medicine: Primarily used in the treatment of osteosarcoma, but also explored for its potential in treating other cancers and immune-related conditions.
Industry: Utilized in the development of new drug formulations and delivery systems
Mechanism of Action
Mifamurtide exerts its effects by activating macrophages and monocytes, which in turn release proinflammatory cytokines and other immune-stimulatory molecules. The compound binds to nucleotide-binding oligomerization domain-containing protein 2 (NOD2), leading to the activation of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway. This results in the production of cytokines such as interleukin-1, interleukin-6, interleukin-12, and tumor necrosis factor-alpha, which contribute to its tumoricidal effects .
Comparison with Similar Compounds
Mifamurtide is unique compared to other similar compounds due to its specific structure and liposomal formulation, which enhances its tumoricidal effects and safety profile. Similar compounds include:
Muramyl dipeptide: The natural precursor of this compound, with similar immunostimulatory effects but a shorter half-life.
Lipopolysaccharides: Bacterial components that also activate the immune system but with higher toxicity.
Imiquimod: An immune response modifier used in the treatment of skin cancers and viral infections, with a different mechanism of action
This compound’s unique liposomal formulation allows for better delivery and reduced side effects, making it a valuable addition to the arsenal of immunomodulatory drugs.
Biological Activity
Mifamurtide, also known as L-MTP-PE, is a liposomal formulation of muramyl tripeptide that has garnered attention for its immunomodulatory properties, particularly in the treatment of osteosarcoma. This article delves into the biological activity of this compound, focusing on its mechanisms of action, effects on immune cells, and clinical outcomes supported by various studies.
This compound operates primarily through the activation of macrophages and other immune cells. Upon administration, it is selectively phagocytosed by monocytes and macrophages, leading to the release of active components that stimulate an immune response against tumors.
- Activation Pathways : this compound activates the Nod2 receptor in macrophages, which plays a critical role in mediating innate immune responses. This activation triggers downstream signaling pathways involving NF-κB, resulting in increased production of pro-inflammatory cytokines such as IL-1β and IL-6, as well as anti-inflammatory cytokines like IL-4 and IL-10 .
Effects on Tumor Cells
Research has demonstrated that this compound exhibits significant anti-tumor activity, particularly against osteosarcoma cells. In vitro studies have shown:
- Proliferation Inhibition : this compound significantly reduces the proliferation of MG63 osteosarcoma cells when co-cultured with activated macrophages. The reduction is attributed to both direct effects on tumor cells and macrophage-mediated mechanisms .
- Cytokine Release : this compound treatment leads to increased levels of inflammatory markers such as TNFα, MMP2, and MMP9 in co-cultured systems, suggesting a modulation of the tumor microenvironment that favors anti-tumor activity .
Clinical Studies
Several clinical trials have evaluated the efficacy of this compound in combination with chemotherapy for high-risk osteosarcoma patients:
- Phase II Trials : One notable trial involved 126 patients with localized or metastatic osteosarcoma receiving this compound alongside standard chemotherapy. Preliminary results indicated an improvement in event-free survival (EFS) rates compared to chemotherapy alone .
- Long-term Outcomes : A retrospective analysis showed that patients treated with this compound exhibited a 6-year overall survival rate improvement from 70% to 78% when combined with standard chemotherapy . However, results varied for metastatic cases due to sample size limitations.
Summary of Findings
The following table summarizes key findings from various studies on this compound:
Case Studies
Several case studies have highlighted the efficacy of this compound in clinical settings:
- Case Study 1 : A patient with recurrent osteosarcoma exhibited significant tumor regression after receiving this compound combined with chemotherapy. The patient experienced manageable side effects and improved quality of life during treatment.
- Case Study 2 : Another patient with high-risk localized osteosarcoma achieved a complete response following a regimen including this compound, showcasing its potential as an effective adjunct therapy.
Properties
IUPAC Name |
[(2R)-3-[2-[[(2S)-2-[[(4R)-4-[[(2S)-2-[[(2R)-2-[(2R,3R,4R,5R)-2-acetamido-4,5,6-trihydroxy-1-oxohexan-3-yl]oxypropanoyl]amino]propanoyl]amino]-5-amino-5-oxopentanoyl]amino]propanoyl]amino]ethoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C59H109N6O19P/c1-7-9-11-13-15-17-19-21-23-25-27-29-31-33-52(71)80-41-47(84-53(72)34-32-30-28-26-24-22-20-18-16-14-12-10-8-2)42-82-85(78,79)81-38-37-61-57(75)43(3)62-51(70)36-35-48(56(60)74)65-58(76)44(4)63-59(77)45(5)83-55(54(73)50(69)40-67)49(39-66)64-46(6)68/h39,43-45,47-50,54-55,67,69,73H,7-38,40-42H2,1-6H3,(H2,60,74)(H,61,75)(H,62,70)(H,63,77)(H,64,68)(H,65,76)(H,78,79)/t43-,44-,45+,47+,48+,49-,50+,54+,55+/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVLWUMPAHCEZAW-KRNLDFAISA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)C(C)NC(=O)CCC(C(=O)N)NC(=O)C(C)NC(=O)C(C)OC(C(C=O)NC(=O)C)C(C(CO)O)O)OC(=O)CCCCCCCCCCCCCCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCNC(=O)[C@H](C)NC(=O)CC[C@H](C(=O)N)NC(=O)[C@H](C)NC(=O)[C@@H](C)O[C@H]([C@H](C=O)NC(=O)C)[C@@H]([C@@H](CO)O)O)OC(=O)CCCCCCCCCCCCCCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C59H109N6O19P | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
83541-33-7 (mono-Na salt), 84277-95-2 (Na salt), 90825-43-7 (mifamurtide salt/solvate) | |
Record name | Mifamurtide [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083461567 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID601028849 | |
Record name | Mifamurtide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601028849 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1237.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83461-56-7 | |
Record name | MTP-PE | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=83461-56-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Mifamurtide [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083461567 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Mifamurtide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601028849 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MIFAMURTIDE ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EQD2NNX741 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.